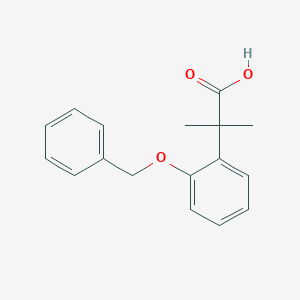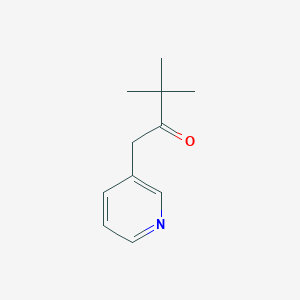
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a butan-2-one structure with two methyl groups at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid.
Addition Reaction: 3-methylpyridine reacts with ethyl pivalate under specific conditions to form an intermediate compound.
Oximization: The intermediate undergoes oximization with hydroxylamine hydrochloride to form an oxime derivative.
Esterification: The oxime derivative is then esterified with substituted benzoic acid to yield the final product, this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime esters are the major products formed.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted pyridine derivatives are formed.
科学研究应用
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel antifungal agents.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used to study the biological activity of pyridine derivatives and their interactions with various biological targets.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets. The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-one
- 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one
- 3,3-Dimethyl-1-(pyridin-3-yl)propan-2-one
Uniqueness
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
53873-01-1 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-pyridin-3-ylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)7-9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3 |
InChI 键 |
WLHJJJIIBZZBTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
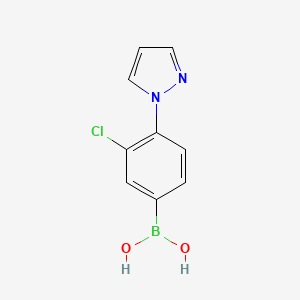
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
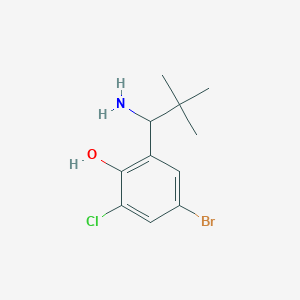
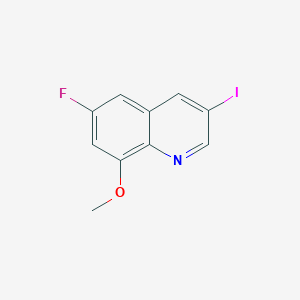

![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
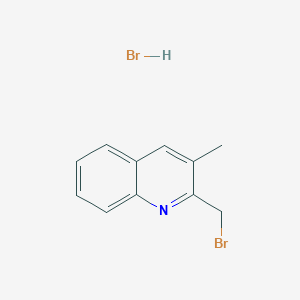
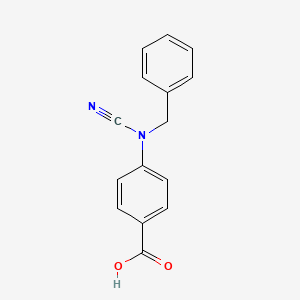
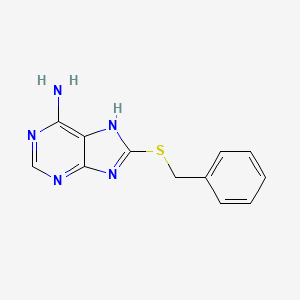
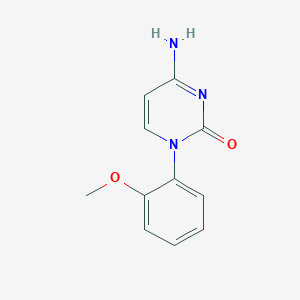
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
